molecular formula C12H13F2N3 B8154746 2-(4,4-Difluoropiperidin-1-yl)-6-methylnicotinonitrile

2-(4,4-Difluoropiperidin-1-yl)-6-methylnicotinonitrile

Cat. No.: B8154746
M. Wt: 237.25 g/mol
InChI Key: KASNANWTFRJSES-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)-6-methylnicotinonitrile is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-6-methylnicotinonitrile typically involves the reaction of 4,4-difluoropiperidine with 6-methylnicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-6-methylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)-6-methylnicotinonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-6-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4,4-Difluoropiperidin-1-yl)-6-methylnicotinonitrile include:

  • 2-(4,4-Difluoropiperidin-1-yl)aniline
  • 4,4-Difluoropiperidine
  • 2-(4,4-Difluoropiperidin-1-yl)pyrimidine

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a piperidine ring and a nicotinonitrile moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3/c1-9-2-3-10(8-15)11(16-9)17-6-4-12(13,14)5-7-17/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASNANWTFRJSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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